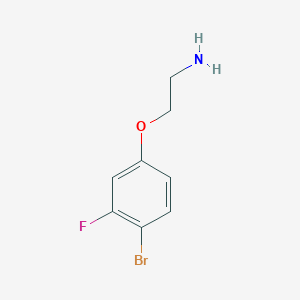

2-(4-Bromo-3-fluorophenoxy)ethan-1-amine

Description

2-(4-Bromo-3-fluorophenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by a bromo and fluoro group at the 4- and 3-positions of the phenyl ring, respectively, linked via an ether bridge to an ethylamine backbone. Key properties include:

- Molecular Formula: C₈H₁₀BrFNO (neutral form) or C₈H₁₀BrClFNO (hydrochloride salt) .

- Molecular Weight: 270.53 g/mol (hydrochloride salt) .

- CAS Numbers: 1215295-86-5 (hydrochloride salt) and 2377587-55-6 (neutral form, discontinued) .

- Applications: Primarily used as a synthetic building block in medicinal chemistry, though specific biological activities remain underexplored in publicly available literature .

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELSWNXBUKXOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine typically involves the reaction of 4-bromo-3-fluorophenol with ethylene oxide to form 2-(4-bromo-3-fluorophenoxy)ethanol. This intermediate is then converted to the amine by reaction with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)ethan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products include various substituted phenoxyethanamines.

Oxidation: Products include imines and oximes.

Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

The compound 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine , also known by its CAS number 1427396-24-4, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, biological research, and material science.

Basic Information

- IUPAC Name : 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine

- Molecular Formula : C9H10BrFNO

- Molecular Weight : 232.09 g/mol

Structural Characteristics

The compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. The presence of the amine group enhances its solubility in polar solvents, making it a suitable candidate for various applications.

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromine and fluorine substituents may enhance the lipophilicity and membrane permeability, potentially leading to increased efficacy against bacterial strains.

Anticancer Research : There is ongoing research into the use of phenoxyethanamine derivatives as anticancer agents. The ability of such compounds to interact with specific cellular targets makes them candidates for drug development aimed at various cancer types.

Neuropharmacology : Compounds with similar amine structures have been investigated for their effects on neurotransmitter systems. This suggests potential applications in treating neurological disorders, including depression and anxiety.

Biological Research

Biochemical Pathways : The compound may influence various biochemical pathways due to its ability to act as a ligand for specific receptors. Studies on related compounds have shown their role in modulating signaling pathways associated with inflammation and immune responses.

In Vivo Studies : Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine. Such studies help elucidate its therapeutic window and safety profile in clinical settings.

Material Science

Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for further modification, which can lead to materials with enhanced thermal stability or electrical conductivity.

Coatings and Adhesives : Due to its chemical stability and bonding capabilities, this compound can be explored in developing advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phenoxyethanamine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The introduction of halogen substituents (bromo and fluoro) was found to enhance activity compared to non-substituted analogs.

Case Study 2: Neuropharmacological Effects

Research on related amine compounds revealed their potential in modulating serotonin receptors, suggesting that 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine could have similar effects. This opens avenues for further exploration in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogues differ in substituent patterns on the phenyl ring and amine backbone, influencing physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The bromo and fluoro substituents in the target compound enhance electrophilicity and metabolic stability compared to methoxy- or alkoxy-substituted analogues (e.g., 25B-NBOMe, 1-[4-(2-butoxyethoxy)-3-fluorophenyl]ethan-1-amine) .

- Bioactivity: NBOMe derivatives (e.g., 25B-NBOMe) exhibit potent serotonin receptor (5-HT₂ₐ) agonism linked to hallucinogenic effects, whereas the target compound lacks reported psychoactive data, suggesting divergent applications .

Physicochemical Properties

- Solubility: The target compound’s hydrochloride salt (C₈H₁₀BrClFNO) is likely polar due to the amine group, but bromo/fluoro substituents may reduce aqueous solubility compared to methoxy-rich analogues like 25B-NBOMe .

- Stability : Bromine’s steric bulk and fluorine’s electronegativity may confer resistance to oxidative degradation relative to alkoxy-substituted compounds .

Biological Activity

2-(4-Bromo-3-fluorophenoxy)ethan-1-amine, with the molecular formula C8H9BrFN, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Structural Information

- Molecular Formula : C8H9BrFN

- SMILES : C1=CC(=C(C=C1CCN)F)Br

- InChI : InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2

The biological activity of 2-(4-bromo-3-fluorophenoxy)ethan-1-amine is largely attributed to its interactions with various molecular targets.

Target of Action

Similar compounds have been shown to interact with proteins involved in cellular signaling pathways. For instance, studies indicate that pyrazole-derived compounds demonstrate antileishmanial and antimalarial activities by affecting the life cycle of Leishmania and Plasmodium species through protein binding mechanisms.

Mode of Action

Molecular simulation studies reveal that 2-(4-bromo-3-fluorophenoxy)ethan-1-amine fits well into the active sites of specific receptors, characterized by lower binding free energy. This suggests a potential for high affinity and specificity towards these targets.

Biological Activity Findings

Research indicates that compounds similar to 2-(4-bromo-3-fluorophenoxy)ethan-1-amine exhibit a range of biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro assays have demonstrated significant inhibition against various bacterial strains. For example, compounds with similar structural motifs have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 5–20 µg/mL .

Antiparasitic Activity

The compound's structural similarity to known antiparasitic agents suggests potential efficacy against Leishmania and Plasmodium. Research has indicated that related compounds can disrupt the metabolic processes of these parasites, leading to their death .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial properties of various phenylamine derivatives found that those with electron-withdrawing groups like bromine exhibited enhanced activity against gram-positive bacteria. The study reported MIC values as low as 6 µg/mL for certain derivatives .

Study 2: Antiparasitic Activity

In another investigation focusing on antileishmanial activity, derivatives similar to 2-(4-bromo-3-fluorophenoxy)ethan-1-amine were tested against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations below 10 µg/mL, highlighting the compound's potential therapeutic application in treating leishmaniasis .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.